![molecular formula C16H10F6S2 B14315622 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene CAS No. 110010-16-7](/img/structure/B14315622.png)
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is a fluorinated organic compound with unique structural features. The presence of multiple fluorine atoms and prop-2-en-1-yl sulfanyl groups makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene typically involves the introduction of fluorine atoms and prop-2-en-1-yl sulfanyl groups onto a naphthalene core. Common synthetic routes include:
Fluorination: Using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Thioether Formation: Reacting naphthalene derivatives with prop-2-en-1-yl thiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and thioether formation processes, often conducted under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve hydrogenation or other reducing agents.
Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene involves its interaction with molecular targets through its fluorinated and sulfanyl groups. These interactions can affect various pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content.
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: An aromatic diamine with hexafluoro groups.
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: A hexafluorinated bicyclic compound.
Uniqueness
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is unique due to its combination of fluorine atoms and prop-2-en-1-yl sulfanyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in various fields.
Propiedades
Número CAS |
110010-16-7 |
|---|---|
Fórmula molecular |
C16H10F6S2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1,2,4,5,6,8-hexafluoro-3,7-bis(prop-2-enylsulfanyl)naphthalene |
InChI |
InChI=1S/C16H10F6S2/c1-3-5-23-15-11(19)7-8(9(17)13(15)21)12(20)16(24-6-4-2)14(22)10(7)18/h3-4H,1-2,5-6H2 |
Clave InChI |
ZASZBBJAYCMLKD-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)SCC=C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
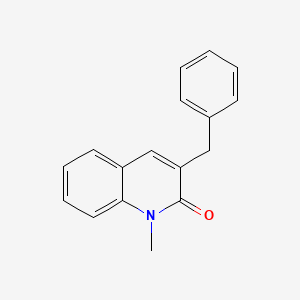
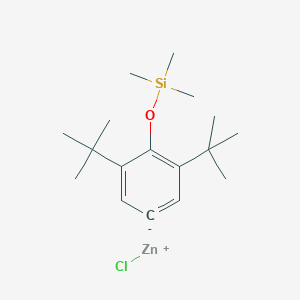
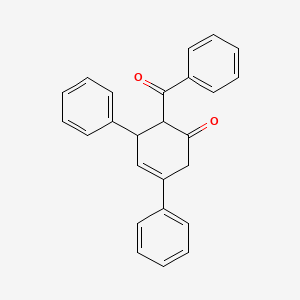
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
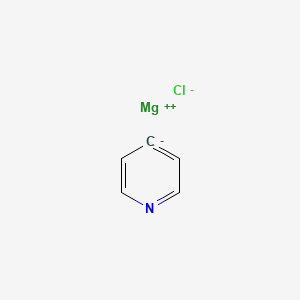
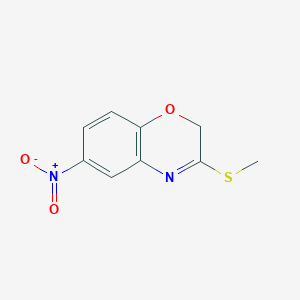
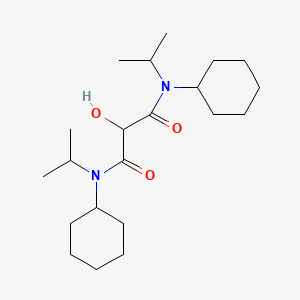
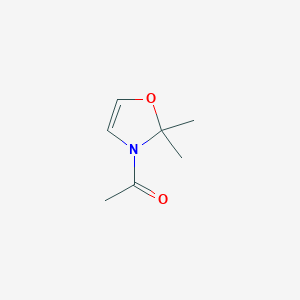
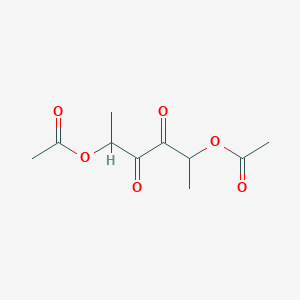
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
